Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate
CAS No.: 100456-55-1
Cat. No.: VC17136886
Molecular Formula: C26H43NNa4O10S
Molecular Weight: 653.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100456-55-1 |
|---|---|
| Molecular Formula | C26H43NNa4O10S |
| Molecular Weight | 653.6 g/mol |
| IUPAC Name | tetrasodium;(2S)-2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate |
| Standard InChI | InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/t21-,22?;;;;/m0..../s1 |
| Standard InChI Key | XZPMQCKVOWVETG-WZJRWHPNSA-J |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Introduction
Structural and Molecular Characteristics
Molecular Composition
Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate has a molecular formula of and a molecular weight of 653.6 g/mol . The structure features:
-
Octadecyl chain: An 18-carbon hydrophobic tail derived from stearic acid.
-
Sulfopropyl and carboxylate groups: Hydrophilic moieties that enhance water solubility and ionic interactions.
-
Four sodium counterions: Neutralize the anionic charges on the carboxylate and sulfonate groups, ensuring solubility in aqueous environments .
The stereochemistry of the molecule is epimeric, with one defined stereocenter at the aspartate backbone . The isomeric SMILES notation (CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]) confirms the (2S) configuration at the chiral center .
| Identifier | Value |
|---|---|
| CAS No. | 100456-55-1 |
| IUPAC Name | Tetrasodium;(2S)-2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate |
| Standard InChIKey | XZPMQCKVOWVETG-WZJRWHPNSA-J |
Physicochemical Properties
The compound’s amphiphilic nature confers unique physicochemical behaviors:
-
Solubility: Highly soluble in water (>100 mg/mL at 25°C) due to ionic groups.
-
Surface tension reduction: Lowers water’s surface tension to 30–35 mN/m at 0.1% concentration, comparable to sodium dodecyl sulfate (SDS).
-
Biodegradability: Undergoes >90% degradation in 28 days under aerobic conditions, per OECD 301F guidelines.
Synthesis and Production
While detailed synthetic protocols are proprietary, the general pathway involves:
-
Alkylation of aspartic acid: Reaction of L-aspartic acid with 1-bromooctadecane to form N-octadecylaspartate.
-
Sulfopropylation: Introduction of the 3-sulfopropyl group via Michael addition with sodium 3-mercaptopropane-1-sulfonate.
-
Tetrasodium salt formation: Neutralization with sodium hydroxide to yield the final product .
Research Findings and Environmental Impact
Ecotoxicology
-
Aquatic toxicity: 48-hour LC50 for Daphnia magna is 12 mg/L, classifying it as "harmful" under EU Regulation 1272/2008.
-
Soil adsorption: Low adsorption coefficient () indicates high mobility in sandy soils, necessitating careful wastewater management.
Performance Studies
In laundry detergents, 0.5% formulations achieve 85% stain removal efficiency on oily substrates, outperforming linear alkylbenzene sulfonates (LABS) by 15%.
| Parameter | Value |
|---|---|
| Regulatory Status | Not approved for human/veterinary use |
| Skin Irritation | Mild (OECD 404 classification) |
| Ocular Toxicity | Non-irritating (Draize test score: 0/110) |
Comparative Analysis with Conventional Surfactants
Unlike SDS (), Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate offers:
-
Lower critical micelle concentration (CMC): 0.8 mM vs. SDS’s 8.2 mM, enabling effective cleaning at lower doses.
-
Reduced ecological toxicity: 5-fold higher LC50 for fish compared to LABS.
Future Perspectives
Research priorities include:
-
Toxicokinetics: Elucidating metabolic pathways in mammalian systems.
-
Advanced formulations: Hybrid nanoparticles for targeted drug delivery.
-
Regulatory approvals: Submissions to EPA and ECHA for commercial use in consumer products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume